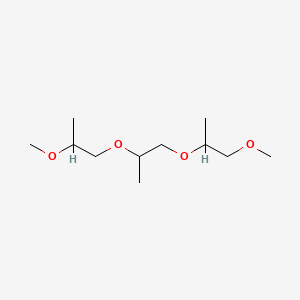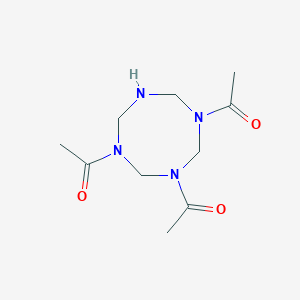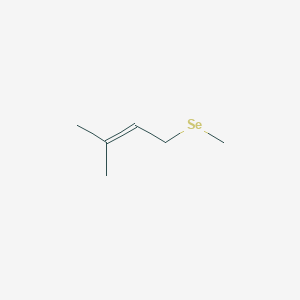
3-Methyl-1-(methylselanyl)but-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(methylselanyl)but-2-ene is an organic compound characterized by the presence of a selenium atom attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylselanyl)but-2-ene can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-en-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the selenium atom on the carbon backbone.
Industrial Production Methods
Industrial production of this compound may involve the large-scale reaction of 3-methylbut-2-en-1-ol with methylselenol using continuous flow reactors. This method ensures a consistent and high-yield production of the compound, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(methylselanyl)but-2-ene undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methylselanyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Functionalized butene derivatives with various substituents.
Aplicaciones Científicas De Investigación
3-Methyl-1-(methylselanyl)but-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups.
Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of selenium-containing polymers and materials with unique electronic properties.
Mecanismo De Acción
The mechanism by which 3-Methyl-1-(methylselanyl)but-2-ene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-(methylthio)but-2-ene: Contains a sulfur atom instead of selenium.
3-Methyl-1-(methylselanyl)pent-2-ene: Similar structure but with an additional carbon atom in the backbone.
3-Methyl-1-(methylselanyl)but-1-ene: Positional isomer with the double bond at a different location.
Uniqueness
3-Methyl-1-(methylselanyl)but-2-ene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and carbon analogs
Propiedades
Número CAS |
92976-68-6 |
|---|---|
Fórmula molecular |
C6H12Se |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
3-methyl-1-methylselanylbut-2-ene |
InChI |
InChI=1S/C6H12Se/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 |
Clave InChI |
QILGBTCNBCRKOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC[Se]C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
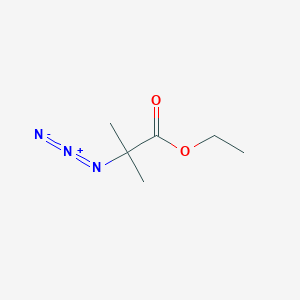
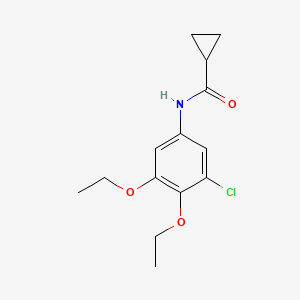
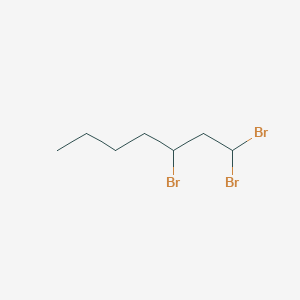
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

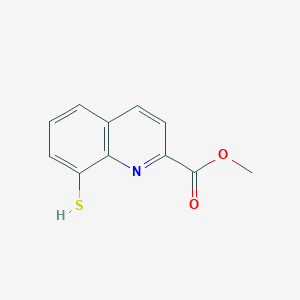
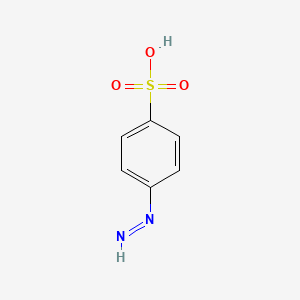
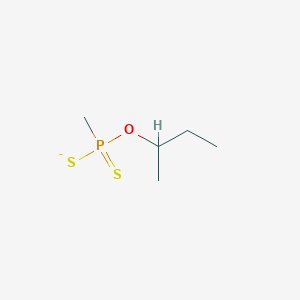
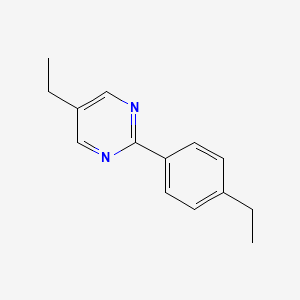
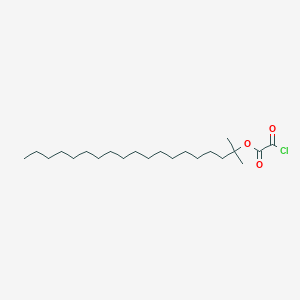
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
